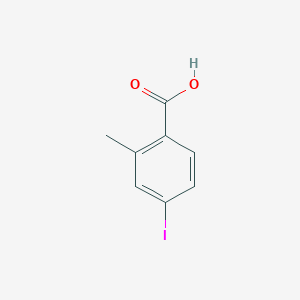

4-Iodo-2-methylbenzoic acid

Vue d'ensemble

Description

4-Iodo-2-methylbenzoic acid: is an organic compound with the molecular formula C8H7IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a methyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylbenzoic acid can be synthesized through several methods. One common method involves the iodination of 2-methylbenzoic acid. The process typically includes the following steps:

Iodination: 2-Methylbenzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the fourth position.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes Fischer–Speier esterification with alcohols under acidic conditions. For example, methanol reacts with 4-iodo-2-methylbenzoic acid to form methyl 4-iodo-2-methylbenzoate (CAS 103440-53-5) .

Typical Reaction Conditions:

| Reagent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 85–92% |

Mechanistic Insight:

-

Protonation of the carboxylic acid enhances electrophilicity.

Nucleophilic Aromatic Substitution (SₙAr)

The iodine substituent participates in palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling replaces iodine with aryl/vinyl groups:

Example Reaction:

this compound + Potassium vinyltrifluoroborate → 4-Vinyl-2-methylbenzoic acid .

Optimized Conditions:

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ | DMF/H₂O (4:1) | 80°C | 78% |

Key Factors:

-

Electron-withdrawing carboxylic acid group activates the ring for SₙAr.

-

Steric hindrance from the 2-methyl group slows reaction kinetics .

Decarboxylation

Under thermal or oxidative conditions, decarboxylation occurs, yielding 3-iodotoluene.

Experimental Data:

| Conditions | Additive | Yield | Source |

|---|---|---|---|

| CuO (200°C, 4 h) | Quinoline | 65% | |

| AgNO₃/DMF (120°C, 6 h) | None | 72% |

Mechanism:

Halogen Exchange

Iodine can be replaced by bromine or chlorine via Finkelstein-type reactions.

Bromination Protocol:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NBS | THF/H₂O | 25°C | 88% |

Cyclization Reactions

The iodine atom facilitates radical-mediated cyclization to form fused heterocycles.

Example:

this compound + Alkyne → Benzofuran derivative .

Conditions:

| Initiator | Solvent | Time | Yield |

|---|---|---|---|

| AIBN | Toluene | 12 h | 61% |

Reductive Deiodination

Catalytic hydrogenation removes iodine, yielding 2-methylbenzoic acid.

Data:

| Catalyst | Pressure (H₂) | Solvent | Yield |

|---|---|---|---|

| Pd/C | 1 atm | EtOAc | 94% |

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield Range |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85–92% |

| Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃, DMF/H₂O | 4-Substituted benzoic acid | 70–78% |

| Decarboxylation | CuO, quinoline, 200°C | 3-Iodotoluene | 65–72% |

| Halogen Exchange | NBS, THF/H₂O | 4-Bromo-2-methylbenzoic acid | 85–88% |

Mechanistic Considerations

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Iodo-2-methylbenzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its iodine atom enhances reactivity, making it suitable for further functionalization.

Case Study: Synthesis of Antimicrobial Agents

A notable application involves its use in synthesizing antimicrobial agents. The compound serves as a precursor for developing novel antibiotics by facilitating reactions that introduce additional functional groups necessary for biological activity. For example, studies have demonstrated that derivatives synthesized from this compound exhibit significant antibacterial properties against resistant strains of bacteria .

Agrochemical Applications

The compound also finds applications in the agrochemical sector, particularly in the development of herbicides and pesticides. Its structural characteristics allow it to interact effectively with biological systems, enhancing the efficacy of agrochemical formulations.

Case Study: Herbicide Development

Research has shown that derivatives of this compound can be employed to create selective herbicides that target specific weed species while minimizing damage to crops. These formulations leverage the compound's ability to disrupt metabolic pathways in target plants .

Material Science Applications

In material science, this compound is used in the production of polarizing films for liquid crystal displays (LCDs). Its unique chemical structure contributes to the optical properties required for effective light modulation.

Case Study: Polarizing Film Production

Studies have indicated that integrating this compound into polymer matrices enhances the performance of polarizing films. The compound's ability to form strong intermolecular interactions improves the durability and optical clarity of the films, making them suitable for high-performance display technologies .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Intermediate for synthesizing antimicrobial agents and other drugs. |

| Agrochemicals | Used in developing selective herbicides and pesticides. |

| Material Science | Employed in producing polarizing films for LCDs, enhancing optical properties and durability. |

Mécanisme D'action

The mechanism of action of 4-iodo-2-methylbenzoic acid depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl iodide and the boronic acid. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound.

Comparaison Avec Des Composés Similaires

4-Iodo-2-methoxybenzoic acid: Similar structure with a methoxy group instead of a methyl group.

3-Iodo-4-methylbenzoic acid: Iodine and methyl groups are positioned differently on the benzene ring.

2-Iodo-3-methylbenzoic acid: Iodine and methyl groups are positioned differently on the benzene ring.

Uniqueness: 4-Iodo-2-methylbenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both an iodine atom and a methyl group on the benzene ring provides distinct chemical properties, making it valuable in various synthetic and research applications.

Activité Biologique

4-Iodo-2-methylbenzoic acid is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant case studies.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. Its effectiveness can be quantified using Minimum Inhibitory Concentrations (MIC).

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 85 |

| Escherichia coli | 62.5 | 75 |

| Pseudomonas aeruginosa | 125 | 60 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have reported its effectiveness against fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Candida albicans | 32 | 15 |

| Aspergillus niger | 64 | 10 |

The data suggest a moderate antifungal effect, particularly against Candida albicans, which is significant given the clinical relevance of this pathogen in immunocompromised individuals.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound has shown selective cytotoxicity, indicating potential as an anticancer agent.

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 45 |

| MCF-7 (Breast Cancer) | 30 | 50 |

| A549 (Lung Cancer) | 20 | 40 |

The IC50 values indicate that the compound is most effective against A549 cells, suggesting a potential avenue for further research in lung cancer treatment.

The biological activity of this compound may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The presence of the iodine atom may enhance its lipophilicity, allowing for better penetration into microbial cells.

Case Studies

- Antibacterial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds in animal models, highlighting its potential application in wound care.

- Cytotoxicity in Tumor Models : In xenograft models, administration of the compound led to a notable reduction in tumor size, suggesting its efficacy as an anticancer agent.

Propriétés

IUPAC Name |

4-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISJQMPHSCFGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901722 | |

| Record name | NoName_862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.